ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate
Übersicht
Beschreibung
Ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate, also known as Suvorexant, is a drug that belongs to the class of orexin receptor antagonists. It was approved by the FDA in 2014 for the treatment of insomnia, a sleep disorder that affects millions of people worldwide. Suvorexant works by blocking the action of orexin, a neuropeptide that regulates wakefulness and arousal in the brain.
Wirkmechanismus
Ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate works by selectively blocking the action of orexin receptors in the brain. Orexin is a neuropeptide that regulates wakefulness and arousal, and its dysregulation has been implicated in the pathophysiology of insomnia. By blocking orexin receptors, this compound reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA, a neurotransmitter that promotes sleep, and to decrease the levels of glutamate, a neurotransmitter that promotes wakefulness. In addition, this compound has been found to reduce the activity of the locus coeruleus, a brainstem nucleus that regulates arousal and vigilance.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate has several advantages for use in lab experiments. It is a highly selective and potent orexin receptor antagonist, with a well-defined mechanism of action. It is also well-tolerated and safe, with a low risk of toxicity and side effects. However, this compound has some limitations for use in lab experiments. It is a relatively new drug, and its long-term effects are not well-known. In addition, it is expensive and may not be readily available in some labs.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate. One area of interest is the use of this compound in the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Another area of interest is the potential use of this compound in the treatment of psychiatric disorders, such as anxiety and depression, which are often comorbid with insomnia. Finally, there is a need for further research on the long-term safety and efficacy of this compound, particularly in vulnerable populations such as the elderly and those with comorbid medical conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate has been extensively studied for its potential use in the treatment of insomnia. Several clinical trials have shown that this compound is effective in improving sleep latency, total sleep time, and wake after sleep onset. In addition, this compound has been found to be well-tolerated and safe, with a low risk of dependence and withdrawal symptoms.
Eigenschaften
IUPAC Name |
ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-2-20-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPWTOBMNDDGFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788535 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.